(S)-2-((1H-Imidazol-4-yl)amino)propanoicacid
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Overview
Description
(S)-2-((1H-Imidazol-4-yl)amino)propanoic acid is a chiral amino acid derivative containing an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((1H-Imidazol-4-yl)amino)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as L-alanine and imidazole derivatives.
Coupling Reaction: The imidazole ring is introduced through a coupling reaction with the amino acid backbone. This step often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (S)-2-((1H-Imidazol-4-yl)amino)propanoic acid may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((1H-Imidazol-4-yl)amino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the imidazole ring are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce reduced imidazole derivatives.
Scientific Research Applications
(S)-2-((1H-Imidazol-4-yl)amino)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its role in enzyme catalysis and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-((1H-Imidazol-4-yl)amino)propanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, depending on the context.
Comparison with Similar Compounds
Similar Compounds
Histidine: An essential amino acid with an imidazole side chain, similar in structure to (S)-2-((1H-Imidazol-4-yl)amino)propanoic acid.
Imidazole-4-acetic acid: Another imidazole-containing compound with distinct biological activities.
Uniqueness
(S)-2-((1H-Imidazol-4-yl)amino)propanoic acid is unique due to its specific chiral configuration and the presence of both an amino acid backbone and an imidazole ring. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
15501-12-9 |
---|---|
Molecular Formula |
C6H9N3O2 |
Molecular Weight |
155.15456 |
Synonyms |
L-Alanine, N-(1H-imidazol-4-yl)- (9CI) |
Origin of Product |
United States |
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